(R)-(-)-Modafinil-d5 is a deuterated analog of modafinil, a compound primarily recognized for its wakefulness-promoting properties. The introduction of deuterium atoms in (R)-(-)-Modafinil-d5 replaces hydrogen atoms, which can significantly influence the compound's metabolic stability and pharmacokinetics. This modification allows researchers to study the pharmacological properties of modafinil with enhanced precision due to the unique characteristics of deuterated compounds. (R)-(-)-Modafinil-d5 is predominantly utilized in scientific research, particularly in pharmacokinetic studies and metabolic investigations.
The compound is classified under the category of wakefulness-promoting agents and belongs to the broader class of sulfinyl compounds. The Chemical Abstracts Service (CAS) number for (R)-(-)-Modafinil-d5 is 1134802-57-5, indicating its unique chemical identity. It is synthesized from modafinil through various methods that incorporate deuterium into its molecular structure.
The synthesis of (R)-(-)-Modafinil-d5 can be accomplished through several methods, including:
These synthetic routes are optimized to achieve high yields while maintaining the integrity of the compound.
(R)-(-)-Modafinil-d5 has a molecular formula of C15H10NO2SD5, indicating it contains 15 carbon atoms, 10 hydrogen atoms, one nitrogen atom, two oxygen atoms, one sulfur atom, and five deuterium atoms. The molecular weight is approximately 278.39 g/mol. The compound typically appears as a white solid with a purity greater than 95%.
(R)-(-)-Modafinil-d5 can participate in various chemical reactions:
These reactions are essential for modifying the compound for various applications in research.
The mechanism of action for (R)-(-)-Modafinil-d5 parallels that of its parent compound modafinil. It primarily targets dopamine transporters (DAT) and norepinephrine transporters (NET), acting as a weak inhibitor of dopamine reuptake by competitively binding to these transporters .
The compound activates glutamatergic circuits while inhibiting gamma-aminobutyric acid (GABA) pathways, leading to increased wakefulness and attention. Pharmacokinetic studies indicate that modafinil reaches peak plasma concentrations approximately two to four hours after administration.
Property | Value |
---|---|
CAS Number | 1134802-57-5 |
Molecular Formula | C15H10NO2SD5 |
Molecular Weight | 278.39 g/mol |
Appearance | White Solid |
Purity | > 95% |
These properties highlight the stability and purity required for effective scientific applications.
(R)-(-)-Modafinil-d5 serves several important roles in scientific research:
(R)-(-)-Modafinil-d5 is a deuterium-enriched isotopologue of armodafinil, featuring a chiral sulfinyl group and pentadeuterated phenyl ring. Its IUPAC name is 2-((R)-(phenyl(phenyl-d₅)methyl)sulfinyl)acetamide (C₁₅H₁₀D₅NO₂S), with a molecular weight of 278.38 g/mol [3] [5]. The compound’s structure comprises:
Table 1: Structural Attributes of (R)-(-)-Modafinil-d5
Property | Specification |
---|---|
IUPAC Name | 2-((R)-(Phenyl(phenyl-d₅)methyl)sulfinyl)acetamide |
Molecular Formula | C₁₅H₁₀D₅NO₂S |
Exact Mass | 278.1137 Da |
Chiral Configuration | R-enantiomer at sulfinyl group |
Deuterium Positions | Phenyl ring positions 2,3,4,5,6 |
Key MS/MS Fragments | m/z 233.06, 167.08 |
Enantioselective Synthesis
The R-enantiomer backbone is synthesized via asymmetric oxidation of prochiral sulfide intermediates. Key steps include:
Deuterium Incorporation
Two primary strategies enable deuterium labeling:
Table 2: Comparison of Synthetic Approaches
Method | Conditions | Isotopologue | Yield | Deuteration (%) |
---|---|---|---|---|
De novo synthesis | Pd/D₂O, 80°C, 24 h | d₅ | 70–75% | >98% |
Base-catalyzed HDX | 1% TEA/D₂O:CH₃CN, 50°C, 3 h | d₃ | >90% | 85–90% |
Microbial oxidation* | Bacillus subtilis, pH 7.0 | d₀ | 68% | N/A |
Ref: [1] for non-deuterated analog synthesis
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: